molecular formula C22H19BrN2O2S2 B12016898 (3Z)-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12016898
M. Wt: 487.4 g/mol
InChI Key: QJLKROZJKJYIPY-HNENSFHCSA-N
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Description

The compound (3Z)-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule characterized by its unique structure, which includes a bromine atom, a thiazolidinone ring, and an indolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazolidinone precursors, and brominating agents. The reaction conditions may involve:

    Step 1: Formation of the thiazolidinone ring through a cyclization reaction.

    Step 2: Introduction of the bromine atom via bromination using reagents such as N-bromosuccinimide (NBS).

    Step 3: Coupling of the thiazolidinone and indolone moieties under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or primary amines in polar solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3Z)-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting enzyme activity or modulating receptor function.

    Disrupting cellular processes: Interfering with cell signaling pathways or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

(3Z)-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one: can be compared with similar compounds such as:

    Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.

    Indolones: Studied for their anticancer and antiviral activities.

    Brominated compounds: Often exhibit enhanced biological activity due to the presence of the bromine atom.

The uniqueness of This compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C22H19BrN2O2S2

Molecular Weight

487.4 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19BrN2O2S2/c1-2-11-24-17-9-8-15(23)13-16(17)18(20(24)26)19-21(27)25(22(28)29-19)12-10-14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3/b19-18-

InChI Key

QJLKROZJKJYIPY-HNENSFHCSA-N

Isomeric SMILES

CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)/C1=O

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C1=O

Origin of Product

United States

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